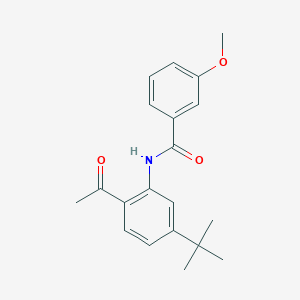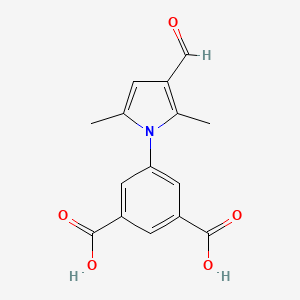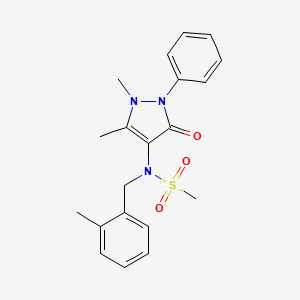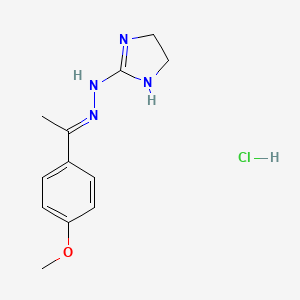
N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide involves the inhibition of P2X7 receptors. P2X7 receptors are activated by extracellular ATP, leading to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound blocks the activation of P2X7 receptors, preventing the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide is its selectivity for P2X7 receptors. This allows researchers to study the specific effects of blocking P2X7 receptors without affecting other physiological processes. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of P2X7 receptors.
Direcciones Futuras
There are several future directions for the use of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide in scientific research. One potential application is in the study of chronic pain, where P2X7 receptors have been implicated in the development and maintenance of pain. Another potential application is in the study of neuroinflammation, where P2X7 receptors have been shown to play a role in various neurological disorders. Additionally, this compound may have potential as a therapeutic agent for various diseases, including arthritis, multiple sclerosis, and cancer.
Métodos De Síntesis
The synthesis of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide involves the reaction of 2-acetyl-5-tert-butylphenol with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide has been extensively studied for its potential use as a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels that are involved in various physiological processes, including inflammation, pain, and immune response. This compound has been shown to block the activation of P2X7 receptors, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(22)17-10-9-15(20(2,3)4)12-18(17)21-19(23)14-7-6-8-16(11-14)24-5/h6-12H,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJOYPGFKKTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-ethyl-9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5736948.png)







![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
